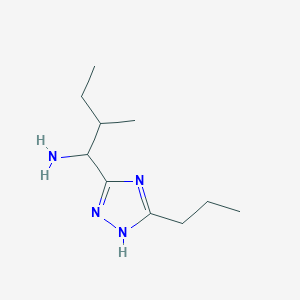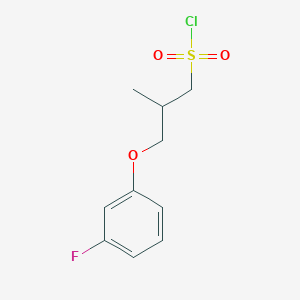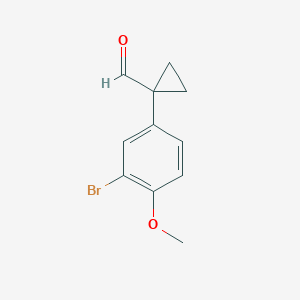
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is often used as a building block in the synthesis of more complex molecules .
Métodos De Preparación
The synthesis of 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride to form N-guanidinosuccinimide, which then reacts with various amines under microwave irradiation . This method is efficient for aliphatic amines but may require alternative pathways for less nucleophilic aromatic amines . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, it has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines . Additionally, it is used in the development of antimicrobial agents due to its ability to form hydrogen bonds with biological receptors . In industry, it is utilized in the production of agrochemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine involves its interaction with molecular targets and pathways within cells. The triazole ring allows the compound to form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . In anticancer applications, it may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar compounds to 2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine include other 1,2,4-triazole derivatives such as fluconazole, flupoxam, and anastrozole . These compounds share the triazole ring structure but differ in their substituents and specific applications. For example, fluconazole is an antifungal agent, while anastrozole is used in the treatment of breast cancer .
Propiedades
Fórmula molecular |
C10H20N4 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2-methyl-1-(5-propyl-1H-1,2,4-triazol-3-yl)butan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-4-6-8-12-10(14-13-8)9(11)7(3)5-2/h7,9H,4-6,11H2,1-3H3,(H,12,13,14) |
Clave InChI |
MQUPHBNYQGRYJV-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=NN1)C(C(C)CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1R)-1-aminoethyl]-N,N-diethylaniline](/img/structure/B13525593.png)










![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)
![1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B13525667.png)

